N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide
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Overview
Description
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide is a complex organic compound with a molecular formula of C15H16ClN3O4S This compound is characterized by the presence of a chloro-nitrophenyl group, an amino-propyl chain, and a phenylmethanesulfonamide moiety
Preparation Methods
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Amination: Introduction of an amino group to the propyl chain.
Sulfonation: Attachment of the phenylmethanesulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety may also play a role in binding to biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide include:
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide: Differing by the presence of a nicotinamide group instead of the phenylmethanesulfonamide group.
2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide: Differing by the substitution pattern on the phenyl ring and the presence of a benzamide group.
Properties
Molecular Formula |
C16H18ClN3O4S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C16H18ClN3O4S/c17-15-11-14(20(21)22)7-8-16(15)18-9-4-10-19-25(23,24)12-13-5-2-1-3-6-13/h1-3,5-8,11,18-19H,4,9-10,12H2 |
InChI Key |
DLIFQSYLCQFWJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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